Ethyl 3-(2-pyrazinyl)-3-oxopropanoate

Description

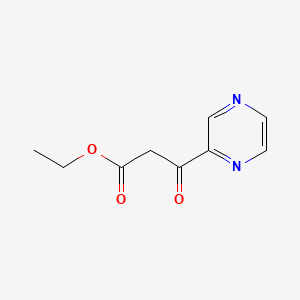

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-oxo-3-pyrazin-2-ylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O3/c1-2-14-9(13)5-8(12)7-6-10-3-4-11-7/h3-4,6H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPBDMDPBJKVMNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C1=NC=CN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10211185 | |

| Record name | Ethyl beta-oxopyrazinepropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10211185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62124-77-0 | |

| Record name | 2-Ethoxycarbonylmethylcarbonylpyrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62124-77-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl beta-oxopyrazinepropionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062124770 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl beta-oxopyrazinepropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10211185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl β-oxopyrazinepropionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.638 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Ethyl 3-(2-pyrazinyl)-3-oxopropanoate CAS number 62124-77-0 properties

An In-depth Technical Guide to Ethyl 3-(2-pyrazinyl)-3-oxopropanoate (CAS: 62124-77-0)

Introduction: The Strategic Value of a Pyrazine β-Keto Ester

This compound is a bifunctional molecule featuring a pyrazine ring, a well-established pharmacophore, and a β-keto ester moiety, a versatile handle for synthetic transformations. Its significance in the fields of medicinal chemistry and materials science lies not in its direct biological activity, but in its role as a high-potential molecular building block.[] The pyrazine core is present in numerous FDA-approved drugs, valued for its ability to act as a bioisostere for other aromatic systems and its involvement in crucial hydrogen bonding interactions with biological targets.[2][3] The appended β-keto ester functionality provides two reactive centers, enabling a wide range of C-C bond-forming reactions, such as cyclizations and condensations, which are fundamental in the synthesis of complex heterocyclic systems.[4]

This guide provides a comprehensive overview of the known properties, synthetic considerations, and potential applications of this compound, offering a technical resource for professionals engaged in discovery and development.

Section 1: Core Physicochemical and Structural Properties

The fundamental identity of a chemical compound is defined by its structure and associated physical properties. These data are critical for reaction planning, analytical characterization, and regulatory documentation.

Structural and Molecular Identifiers

The unambiguous identification of this compound is established through a collection of standardized nomenclature and structural codes.

Caption: Figure 1. Core Chemical Identifiers.

Physicochemical Data Summary

The table below summarizes the key computed and reported physical properties of the compound. It is important to note that while widely listed by chemical suppliers, experimentally determined data such as melting and boiling points are not consistently published in peer-reviewed literature, reflecting its primary status as a synthetic intermediate.

| Property | Value | Source(s) |

| Molecular Weight | 194.19 g/mol | |

| Monoisotopic Mass | 194.06914 Da | [5] |

| Physical Form | Solid | |

| IUPAC Name | ethyl 3-oxo-3-pyrazin-2-ylpropanoate | [][6] |

| XLogP (Predicted) | 0.2 | [5] |

| Hydrogen Bond Donors | 0 | Computed |

| Hydrogen Bond Acceptors | 5 | Computed |

Section 2: Synthesis and Mechanistic Considerations

As a molecular building block, understanding the synthetic routes to this compound is crucial for its procurement or in-house preparation. The most logical and widely applied method for synthesizing β-keto esters of this nature is the Claisen condensation.

Proposed Synthetic Workflow: Claisen Condensation

This reaction involves the condensation of an ester with a ketone, or in this case, two different esters, one of which must be enolizable. A plausible and efficient route involves the reaction of a pyrazine carboxylate ester (e.g., methyl pyrazine-2-carboxylate) with ethyl acetate in the presence of a strong base.

Caption: Figure 2. Proposed Synthesis Workflow.

Step-by-Step Experimental Protocol (Illustrative)

This protocol is an illustrative example based on standard Claisen condensation procedures. Researchers should optimize conditions based on laboratory-specific equipment and safety protocols.

-

Preparation: Under an inert atmosphere (e.g., Nitrogen or Argon), charge a dry, three-necked flask equipped with a reflux condenser and a dropping funnel with a solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol.

-

Addition of Reactants: While stirring, add a mixture of methyl pyrazine-2-carboxylate (1.0 equivalent) and an excess of ethyl acetate (3-5 equivalents) dropwise to the base solution at room temperature. The excess ethyl acetate serves as both reactant and solvent.

-

Reaction: After the addition is complete, heat the mixture to reflux (typically 60-80 °C) and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Cool the reaction mixture to room temperature and then pour it carefully over crushed ice. Acidify the aqueous mixture with a dilute solution of hydrochloric acid (e.g., 1M HCl) until it reaches a pH of ~4-5. This step protonates the enolate to form the β-keto ester.

-

Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography to yield the pure this compound.

Section 3: Predicted Spectral Characteristics

¹H NMR Spectroscopy (Predicted)

-

Ethyl Group: A triplet signal integrating to 3 protons (CH₃) around δ 1.2-1.4 ppm, coupled to the adjacent CH₂ group. A quartet signal integrating to 2 protons (CH₂) around δ 4.1-4.3 ppm, coupled to the CH₃ group.

-

Methylene Group: A singlet signal integrating to 2 protons (-CO-CH₂-CO-) around δ 4.0-4.2 ppm. The exact chemical shift can vary depending on the degree of enolization.

-

Pyrazine Ring: Three aromatic protons will be present in the downfield region (δ 8.5-9.5 ppm). Due to the asymmetry, they will likely appear as distinct signals (e.g., two doublets and a doublet of doublets), with coupling constants characteristic of ortho and meta relationships on a pyrazine ring.

¹³C NMR Spectroscopy (Predicted)

-

Ethyl Group: Two signals are expected: one for the methyl carbon (-CH₃) around δ 14 ppm and one for the methylene carbon (-O-CH₂) around δ 62 ppm.

-

Methylene Carbon: The carbon of the active methylene group (-CO-CH₂-CO-) is expected around δ 45-50 ppm.

-

Carbonyl Carbons: Two distinct carbonyl signals will appear downfield: the ester carbonyl (-COO-) around δ 165-170 ppm and the keto carbonyl (-CO-) adjacent to the pyrazine ring at a more deshielded position, likely >δ 190 ppm.

-

Pyrazine Ring: Four signals corresponding to the four unique carbons of the pyrazine ring are expected in the aromatic region, typically between δ 140-155 ppm.

Section 4: Applications in Drug Discovery and Chemical Research

The primary value of this compound is its utility as a scaffold for creating more complex molecules with potential therapeutic applications.[] The pyrazine heterocycle is a key component in a range of pharmaceuticals, and this compound provides a direct route to novel pyrazine-based derivatives.[2]

Sources

- 2. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery | MDPI [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. PubChemLite - 62124-77-0 (C9H10N2O3) [pubchemlite.lcsb.uni.lu]

- 6. 62124-77-0 | this compound - AiFChem [aifchem.com]

An In-depth Technical Guide to Ethyl 3-oxo-3-(pyrazin-2-yl)propanoate

Introduction: A Versatile Heterocyclic Building Block

Ethyl 3-oxo-3-(pyrazin-2-yl)propanoate is a heterocyclic β-keto ester that has emerged as a compound of significant interest for researchers and drug development professionals. Its molecular architecture, which combines the reactive β-keto ester moiety with the biologically relevant pyrazine ring, makes it a highly versatile precursor for the synthesis of complex molecules. The pyrazine nucleus is a common scaffold in pharmacologically active compounds, and its incorporation into this building block provides a direct route to novel therapeutics and agrochemicals.[1] This guide offers a comprehensive overview of its physicochemical properties, synthesis, reactivity, and applications, providing field-proven insights for its effective utilization in research and development.

Core Physicochemical Properties

The physical and chemical characteristics of Ethyl 3-oxo-3-(pyrazin-2-yl)propanoate dictate its behavior in chemical reactions, its formulation possibilities, and its analytical profile. While some specific experimental data such as melting point and boiling point are not widely published, a summary of its known and predicted properties is presented below.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀N₂O₃ | [2] |

| Molecular Weight | 194.19 g/mol | [2] |

| CAS Number | 62124-77-0 | [2] |

| Appearance | Solid | [2] |

| SMILES | O=C(C1=NC=CN=C1)CC(OCC)=O | [2] |

| InChI Key | OPBDMDPBJKVMNL-UHFFFAOYSA-N | [2] |

| Storage Temperature | 0-8°C | [1] |

| Predicted pKa (Strongest Acidic) | ~10-11 (for α-hydrogen) | Inferred from similar β-keto esters[3] |

| Predicted Solubility | Sparingly soluble in water, soluble in organic solvents like ethanol, DMSO, and DMF. | Inferred from structure |

The Chemistry of Tautomerism: A Dual Identity

A fundamental characteristic of Ethyl 3-oxo-3-(pyrazin-2-yl)propanoate, like all β-keto esters, is its existence as an equilibrium mixture of two tautomeric forms: the keto form and the enol form. This dynamic equilibrium is crucial as it dictates the molecule's reactivity and spectroscopic signature.

The keto form contains two carbonyl groups, while the enol form consists of an α,β-unsaturated ester with a hydroxyl group. The enol form is stabilized by the formation of a six-membered intramolecular hydrogen bond and by conjugation of the C=C double bond with the ester carbonyl and the pyrazine ring. The position of this equilibrium is highly dependent on the solvent; nonpolar solvents tend to favor the hydrogen-bonded enol tautomer, whereas polar protic solvents can disrupt this internal hydrogen bond, favoring the keto form.

Figure 1: Keto-enol equilibrium of the title compound.

This tautomerism means that the compound can react as a nucleophile (via the enol or enolate) or as an electrophile at its two carbonyl carbons.

Spectroscopic Profile

The dual keto-enol identity is directly observable in the compound's spectroscopic data. While a definitive, published spectrum is not available, a characteristic profile can be predicted based on its structure.

-

Infrared (IR) Spectroscopy : The IR spectrum would be expected to show strong, distinct absorption bands for the two carbonyl groups of the keto form: the pyrazinyl ketone C=O stretch (approx. 1690-1710 cm⁻¹) and the ester C=O stretch (approx. 1735-1750 cm⁻¹). The enol form would exhibit a broad O-H stretch (approx. 3200-3600 cm⁻¹), a C=C stretch (approx. 1640-1660 cm⁻¹), and a conjugated ester C=O stretch at a lower frequency (approx. 1710-1730 cm⁻¹).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The spectrum would show two distinct sets of signals for the keto and enol forms.

-

Keto Form : A sharp singlet for the α-methylene protons (-CO-CH₂-CO-) around 3.8-4.2 ppm.

-

Enol Form : A singlet for the vinyl proton (=C-H) around 5.5-6.0 ppm and a very broad singlet for the enolic hydroxyl proton (-OH) far downfield, potentially >12 ppm.

-

Common Signals : Both forms would show signals for the ethyl group (a triplet around 1.2-1.4 ppm and a quartet around 4.1-4.3 ppm) and complex multiplets for the three pyrazine ring protons, typically in the 8.5-9.5 ppm region.

-

-

¹³C NMR : Distinct signals for the keto and enol carbons would be present. Key signals include the ketone and ester carbonyl carbons (190-205 ppm and 165-175 ppm, respectively) for the keto form, and the corresponding carbons of the enol form at different chemical shifts.

-

-

Mass Spectrometry : The mass spectrum would show a molecular ion peak (M⁺) at m/z = 194.19.[2] Common fragmentation patterns would likely involve the loss of the ethoxy group (-OC₂H₅, 45 Da) or the entire ethyl ester group (-COOC₂H₅, 73 Da), and fragmentation of the pyrazine ring.

Synthesis via Claisen Condensation

The most direct and widely adopted method for synthesizing β-keto esters like Ethyl 3-oxo-3-(pyrazin-2-yl)propanoate is the Crossed Claisen Condensation . This reaction involves the condensation of an ester with an enolizable ester in the presence of a strong base.

The choice of base is critical for the success of the reaction. Sodium ethoxide (NaOEt) is the base of choice when using ethyl esters. Using a different alkoxide (e.g., methoxide) would lead to transesterification, resulting in a mixture of products. Hydroxide is unsuitable as it would saponify the ester starting materials. The reaction is driven to completion because the resulting β-keto ester is deprotonated by the alkoxide base, as its α-protons are significantly more acidic than the alcohol byproduct.

Figure 2: General workflow for the synthesis of the title compound.

Experimental Protocol: A Self-Validating System

-

Setup : A flame-dried, three-necked round-bottom flask is equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. The system must be kept under an inert atmosphere to prevent quenching of the strong base by atmospheric moisture.

-

Base Preparation : Sodium ethoxide is prepared in situ or a commercial solution in ethanol is added to an anhydrous solvent like toluene.

-

Addition of Reactants : A mixture of ethyl pyrazinoate (1.0 eq) and anhydrous ethyl acetate (1.5-2.0 eq) is added dropwise to the stirred base solution at a controlled temperature.

-

Reaction : The mixture is heated to reflux for several hours. The progress is monitored by Thin Layer Chromatography (TLC) until the starting pyrazinoate is consumed.

-

Workup and Quenching : The reaction mixture is cooled in an ice bath and slowly quenched by the addition of a dilute acid (e.g., 1M HCl or acetic acid) until the solution is acidic. This step protonates the enolate to yield the final β-keto ester product.

-

Extraction and Purification : The product is extracted into an organic solvent (e.g., ethyl acetate), washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Reactivity and Applications in Development

The utility of Ethyl 3-oxo-3-(pyrazin-2-yl)propanoate stems from its reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis.[1]

-

Key Intermediate in Drug Development : It serves as a building block for novel drug candidates, particularly in the fields of infectious diseases and cancer therapies.[1] The pyrazine ring is a known bioisostere for other aromatic systems and can be crucial for receptor binding or modulating metabolic stability.

-

Synthesis of Heterocycles : The 1,3-dicarbonyl functionality is a classic precursor for synthesizing a wide range of five- and six-membered heterocyclic rings. A prominent example is the Knorr Pyrazole Synthesis , where the β-keto ester is condensed with a hydrazine derivative to form a pyrazolone. Pyrazolones are a class of compounds known for their diverse biological activities, including analgesic, anti-inflammatory, and anticonvulsant properties.[4][5]

-

Agrochemical Applications : The compound is also explored in the development of new pesticides and herbicides, where the pyrazine moiety can contribute to the desired bioactivity.[1]

Figure 3: Synthetic utility toward biologically active pyrazolones.

Safety and Handling

As a laboratory chemical, proper handling is essential. The available safety data indicates the following:

-

Pictogram : GHS07 (Exclamation Mark)[2]

-

Signal Word : Warning[2]

-

Hazard Statements : H319: Causes serious eye irritation.[2] The analogous pyridinyl compound is also listed as harmful if swallowed, harmful in contact with skin, and causing skin irritation, which should be considered potential unconfirmed hazards for this compound.[6]

-

Precautionary Statements :

-

P264: Wash skin thoroughly after handling.[2]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

-

P337+P313: If eye irritation persists: Get medical advice/attention.[2]

-

-

Storage : Store in a cool (0-8°C), dry, and well-ventilated area.[1] It is classified under storage class 11 for combustible solids.[2]

Conclusion

Ethyl 3-oxo-3-(pyrazin-2-yl)propanoate is more than a simple chemical; it is a strategically designed building block that provides a gateway to a vast chemical space of potentially bioactive molecules. Its dual reactivity, governed by keto-enol tautomerism, combined with the presence of the pharmaceutically relevant pyrazine ring, ensures its continued importance in medicinal and agricultural chemistry. Understanding its core physicochemical properties, synthetic pathways, and safety profile is paramount for any scientist aiming to leverage its full potential in the laboratory and beyond.

References

-

Ethyl 3-oxo-3-(pyridin-2-yl)propanoate . PubChem. [Link]

-

Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity . Oriental Journal of Chemistry. [Link]

-

Ultrasound Assisted Synthesis Of Pyrazolone Derivatives . ResearchGate. [Link]

-

Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives . Journal of Medicinal and Chemical Sciences. [Link]

-

Facile and Efficient Synthesis of Ethyl 3-oxo-3-(pyridin-4-yl)-2-((pyridin-4-yl)methylene)propanoate . ResearchGate. [Link]

-

Ethyl 3-oxo-3-phenylpropanoate (HMDB0040268) . Human Metabolome Database. [Link]

-

Ethyl 3-oxo-3-phenylpropanoate (FDB019986) . FooDB. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Ethyl 3-oxo-3-(pyrazin-2-yl)propanoate | Sigma-Aldrich [sigmaaldrich.com]

- 3. Showing Compound Ethyl 3-oxo-3-phenylpropanoate (FDB019986) - FooDB [foodb.ca]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. jmchemsci.com [jmchemsci.com]

- 6. Ethyl 3-oxo-3-(pyridin-2-yl)propanoate | C10H11NO3 | CID 2736461 - PubChem [pubchem.ncbi.nlm.nih.gov]

Ethyl 3-(2-pyrazinyl)-3-oxopropanoate structure and molecular weight

An In-Depth Technical Guide to Ethyl 3-(2-pyrazinyl)-3-oxopropanoate: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a pivotal β-keto ester that serves as a versatile building block in modern synthetic chemistry. Its unique molecular architecture, featuring a pyrazine ring, an ester, and a ketone, offers a triad of reactive sites for constructing complex heterocyclic systems. This guide provides a comprehensive overview of its structure, molecular weight, and a detailed, field-proven protocol for its synthesis via Claisen condensation. Furthermore, it delves into the compound's critical role as an intermediate in the development of novel pharmaceuticals and other specialized chemical agents, supported by mechanistic insights and practical methodologies.

Molecular Structure and Properties

This compound is an organic compound that integrates a pyrazine heterocycle with an ethyl propanoate chain bearing a ketone at the β-position. This structure is fundamental to its reactivity, particularly the acidity of the α-methylene protons, which is key to its utility in C-C bond-forming reactions.

Chemical Structure and Identifiers

The structural and identifying information for this compound is summarized below.

| Property | Value | Source(s) |

| IUPAC Name | ethyl 3-oxo-3-(pyrazin-2-yl)propanoate | [1] |

| Synonyms | Ethyl 3-oxo-3-pyrazin-2-yl-propionate, Ethyl pyrazinoylacetate | [1] |

| CAS Number | 62124-77-0 | [1] |

| Molecular Formula | C₉H₁₀N₂O₃ | [1] |

| Molecular Weight | 194.19 g/mol | [1] |

| SMILES | O=C(OCC)CC(=O)C1=NC=CN=C1 | [1] |

| InChI Key | OPBDMDPBJKVMNL-UHFFFAOYSA-N | [1] |

Physicochemical Properties

While comprehensive experimental data is not widely published, the following properties are known or can be inferred from available data and structural analogues.

| Property | Value | Source(s) |

| Physical Form | Solid | [1] |

| Storage Temperature | 0-8°C, Sealed in dry, room temperature | |

| Hazard Codes | GHS07 (Warning) | [1] |

| Hazard Statements | H319 (Causes serious eye irritation) | [1] |

A precise melting point is not consistently reported in publicly available literature. However, related β-keto esters, such as ethyl 3-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate, exhibit melting points in the range of 173-175 °C, suggesting that the title compound is a stable solid at room temperature.[2]

Synthesis of this compound

The primary and most efficient route for the synthesis of β-keto esters like this compound is the Claisen condensation . This reaction involves the base-mediated condensation of an ester with an enolizable ester.

Reaction Principle and Causality

The Claisen condensation hinges on the acidity of the α-protons of an ester (in this case, ethyl acetate) and the electrophilicity of the carbonyl carbon of a non-enolizable ester (ethyl pyrazine-2-carboxylate). A strong base, typically sodium ethoxide, is used to deprotonate ethyl acetate, forming a nucleophilic enolate. This enolate then attacks the carbonyl of ethyl pyrazine-2-carboxylate. The subsequent collapse of the tetrahedral intermediate and expulsion of an ethoxide ion yields the β-keto ester. The use of a full equivalent of base is crucial as it deprotonates the newly formed β-keto ester, driving the equilibrium towards the product. An acidic workup is then required to protonate the enolate and yield the final neutral product.

Diagram 1: Claisen Condensation Workflow

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: A Representative Synthesis

The following protocol is a representative procedure adapted from established methods for Claisen condensations involving similar heterocyclic esters.[3]

Materials:

-

Ethyl pyrazine-2-carboxylate (1.0 eq)

-

Ethyl acetate (2.0-3.0 eq)

-

Sodium ethoxide (NaOEt) (1.1-1.2 eq)

-

Anhydrous ethanol or Tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate (for extraction)

-

Hexanes (for recrystallization or chromatography)

Procedure:

-

Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add sodium ethoxide (1.1 eq).

-

Solvent Addition: Add anhydrous ethanol (or THF) to the flask to dissolve or suspend the base.

-

Reactant Addition: A mixture of ethyl pyrazine-2-carboxylate (1.0 eq) and ethyl acetate (2.5 eq) is added dropwise to the stirred suspension of the base at room temperature. An exotherm may be observed.

-

Reaction: The reaction mixture is stirred at room temperature for 12-24 hours or gently refluxed for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Quenching: After the reaction is complete, the mixture is cooled in an ice bath and slowly quenched by the addition of 1 M HCl until the pH is neutral to slightly acidic (pH 6-7).

-

Extraction: The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are then washed sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude solid can be purified by recrystallization from an ethanol/hexane mixture or by silica gel column chromatography to afford the pure this compound.

Characterization and Spectroscopic Data

Full experimental spectra for this compound are not widely available in peer-reviewed literature. However, based on its structure, the expected spectroscopic data are as follows:

-

¹H NMR:

-

A triplet corresponding to the methyl protons of the ethyl group (~1.3 ppm).

-

A quartet for the methylene protons of the ethyl group (~4.2 ppm).

-

A singlet for the α-methylene protons between the two carbonyl groups (~4.0 ppm). This peak may show enol tautomerism.

-

Three distinct signals in the aromatic region for the pyrazine ring protons (~8.6-9.2 ppm).

-

-

¹³C NMR:

-

Signals for the ethyl group carbons (~14 ppm for CH₃ and ~62 ppm for CH₂).

-

A signal for the α-methylene carbon (~45 ppm).

-

Two carbonyl carbon signals (~168 ppm for the ester and ~190 ppm for the ketone).

-

Signals for the pyrazine ring carbons in the aromatic region (~143-148 ppm).

-

-

IR Spectroscopy:

-

A strong absorption band for the ester carbonyl (C=O) stretch around 1740 cm⁻¹.

-

A strong absorption band for the ketone carbonyl (C=O) stretch around 1690 cm⁻¹.

-

C-H stretching vibrations for the aromatic and aliphatic protons.

-

C-O stretching for the ester linkage.

-

-

Mass Spectrometry:

-

The molecular ion peak (M⁺) would be observed at m/z = 194.19.

-

Characteristic fragmentation patterns would include the loss of the ethoxy group (-OC₂H₅, m/z = 45) and the pyrazinoyl group.

-

Applications in Research and Drug Development

This compound is a highly valuable intermediate, primarily used in the synthesis of complex nitrogen-containing heterocycles. Its utility stems from the reactivity of the β-keto ester moiety.

Synthesis of Pyrazole and Pyrimidine Derivatives

The 1,3-dicarbonyl system is an ideal precursor for condensation reactions with dinucleophiles to form five- and six-membered rings.

-

Pyrazoles: Reaction with hydrazine hydrate or substituted hydrazines leads to the formation of pyrazolone derivatives.[3] These scaffolds are present in numerous pharmaceuticals with anti-inflammatory, analgesic, and anticonvulsant properties.

-

Pyrimidines: Condensation with urea, thiourea, or guanidine provides access to pyrimidine and dihydropyrimidine derivatives, which are core structures in many antiviral and anticancer drugs.

Diagram 2: Heterocyclic Synthesis Pathways

Caption: Key synthetic pathways from this compound.

Role in Drug Discovery

The pyrazine moiety itself is a significant pharmacophore found in numerous approved drugs. Its inclusion in a versatile building block like this compound makes this compound particularly attractive for medicinal chemistry campaigns. It serves as a starting point for developing novel drug candidates targeting a range of conditions, including:

-

Neurological Disorders: The pyrazine ring is a key component of some drugs acting on the central nervous system.[4]

-

Infectious Diseases and Cancer: The ability to generate diverse heterocyclic libraries from this intermediate is crucial in the search for new antimicrobial and anticancer agents.[4][5]

-

Agrochemicals: It is also utilized in the formulation of potential pesticides and herbicides, contributing to the development of new crop protection agents.[4]

Conclusion

This compound is a compound of significant synthetic utility. Its structure, centered around a reactive β-keto ester functional group, provides a reliable and efficient entry point to a wide array of complex heterocyclic molecules. The robust and scalable nature of its synthesis via the Claisen condensation ensures its accessibility for both academic research and industrial drug development. As the demand for novel therapeutic and agrochemical agents continues to grow, the importance of such versatile chemical intermediates is set to increase, making a thorough understanding of their properties and synthesis essential for professionals in the chemical sciences.

References

- Google Patents. Preparation method for ethyl 3-(pyridin-2-ylamino)

- Google Patents.

- Google P

-

PubChem. Ethyl 2-oxo-3-(2-pyrazinyl)propanoate. [Link]

-

ResearchGate. Ethyl 3-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate. [Link]

-

Patsnap. Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate. [Link]

- Google Patents. Preparation method of 3-(2-pyridineamino)

-

National Institutes of Health. Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecular docking studies. [Link]

- Google Patents.

- Google Patents. Process for the preparation of 1-alkyl-pyrazole-5-carboxylic acid esters.

Sources

- 1. Ethyl 3-oxo-3-(pyrazin-2-yl)propanoate | Sigma-Aldrich [sigmaaldrich.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Ethyl 3-oxo-3-(pyridin-2-yl)propanoate | C10H11NO3 | CID 2736461 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of Ethyl 3-(2-pyrazinyl)-3-oxopropanoate: A Technical Guide

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Spectroscopic Characterization of Ethyl 3-(2-pyrazinyl)-3-oxopropanoate.

Molecular Structure and Expected Spectroscopic Features

This compound possesses a distinct molecular architecture comprising a pyrazine ring, an ethyl ester group, and a keto-enol tautomerism-capable propanoate chain. This structure dictates a unique NMR fingerprint essential for its identification and characterization.

Structure:

The pyrazine ring, a diazine with nitrogen atoms at positions 1 and 4, is an electron-withdrawing system that significantly influences the chemical shifts of adjacent protons and carbons. The ethyl ester and the central methylene group will also exhibit characteristic signals.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is anticipated to display distinct signals corresponding to the protons of the pyrazine ring and the ethyl propanoate chain. The chemical shifts (δ) are predicted based on the electronic environment of each proton.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Pyrazine H-3 | 8.80 - 9.20 | d | ~1.5 |

| Pyrazine H-5 | 8.60 - 8.80 | d | ~2.5 |

| Pyrazine H-6 | 8.60 - 8.80 | dd | ~2.5, 1.5 |

| Methylene (-CH₂-) | 4.00 - 4.30 | s | - |

| Ethyl (-OCH₂CH₃) | 4.10 - 4.40 | q | ~7.1 |

| Ethyl (-OCH₂CH₃) | 1.20 - 1.40 | t | ~7.1 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

The protons on the pyrazine ring are expected to appear in the downfield region of the spectrum due to the deshielding effect of the electronegative nitrogen atoms and the aromatic ring current.[3] The methylene protons adjacent to the two carbonyl groups are expected to be a singlet. The ethyl group should present as a characteristic quartet and triplet pattern.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts of the carbon atoms are also influenced by their electronic environment.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Keto C=O | 190 - 195 |

| Ester C=O | 165 - 170 |

| Pyrazine C-2 | 150 - 155 |

| Pyrazine C-3 | 145 - 150 |

| Pyrazine C-5 | 140 - 145 |

| Pyrazine C-6 | 140 - 145 |

| Methylene (-CH₂-) | 45 - 50 |

| Ethyl (-OCH₂CH₃) | 60 - 65 |

| Ethyl (-OCH₂CH₃) | 13 - 15 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

The carbonyl carbons of the keto and ester groups are expected to be the most downfield signals. The pyrazine carbons will also resonate at lower field due to the influence of the nitrogen atoms.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra of this compound, the following experimental workflow is recommended.

Sample Preparation

-

Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for many organic molecules.

-

Concentration: Prepare a solution with a concentration of approximately 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent for ¹H NMR, and 20-50 mg for ¹³C NMR.

-

Filtration: To ensure a homogeneous magnetic field, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.

NMR Instrument Parameters

The following are general guidelines for setting up the NMR experiment. Specific parameters may need to be optimized for the instrument being used.

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

¹H NMR:

-

Pulse Sequence: A standard single-pulse experiment.

-

Spectral Width: Approximately 12-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16 scans for a reasonably concentrated sample.

-

-

¹³C NMR:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).

-

Spectral Width: Approximately 200-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: A significantly higher number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.

-

Data Processing and Interpretation

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline.

-

Referencing: Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Peak Picking and Integration: Identify all peaks and integrate the ¹H NMR signals to determine the relative number of protons for each signal.

-

Structural Assignment: Assign the signals to the corresponding protons and carbons in the molecule based on their chemical shifts, multiplicities, coupling constants, and integration values. Two-dimensional NMR techniques such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be invaluable for unambiguous assignments.

Visualizing the Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Caption: Experimental workflow for NMR analysis.

Conclusion

The structural characterization of this compound through ¹H and ¹³C NMR spectroscopy is a critical step in its application for drug discovery and development. This technical guide provides a foundational understanding of the expected spectral data and a robust methodology for its acquisition and interpretation. By following these guidelines, researchers can confidently verify the structure and purity of this important heterocyclic compound, paving the way for its further investigation and utilization in medicinal chemistry.

References

-

Moroccan Journal of Chemistry. Chemical Transformation of Pyrazine Derivatives. [Link]

-

Bendola Publishing. Synthesis, Spectroscopic, and DFT Studies of Some Platinum-Pyrazine Carboxamide Derivatives. [Link]

-

MDPI. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. [Link]

Sources

A Technical Guide to the Biological Activity of Pyrazine-Containing β-Keto Esters

Introduction: The Strategic Convergence of Pyrazine and β-Keto Ester Moieties

In the landscape of medicinal chemistry, the pursuit of novel therapeutic agents is driven by the strategic combination of pharmacophores—molecular fragments responsible for a drug's biological activity. This guide delves into the synergistic potential of two such fragments: the pyrazine ring and the β-keto ester functional group. Pyrazine, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, is a cornerstone in numerous FDA-approved drugs and biologically active compounds.[1][2][3] Its unique electronic properties, including its ability to act as a hydrogen bond acceptor, contribute to its versatile interactions with biological targets.[4][5]

When this privileged scaffold is functionalized with a β-keto ester group—a motif known for its own reactivity and presence in various natural products—the resulting hybrid molecules exhibit a remarkable spectrum of biological activities. These activities span from antimicrobial and antifungal to potent anti-inflammatory and anticancer effects.[3][6][7] This guide serves as a technical resource for researchers and drug development professionals, providing an in-depth analysis of the synthesis, biological evaluation, and mechanistic underpinnings of pyrazine-containing β-keto esters. We will explore not only the observed activities but also the causality behind experimental designs and the structure-activity relationships (SAR) that govern the efficacy of these promising compounds.

Part 1: Synthesis and Chemical Characterization

The generation of a diverse library of pyrazine-containing β-keto esters is fundamental to exploring their therapeutic potential. The most common and efficient synthetic route is the Claisen condensation reaction.

Rationale for Claisen Condensation: This method is favored for its reliability in forming carbon-carbon bonds, which is essential for attaching the keto-ester side chain to a pyrazine precursor. The reaction involves the condensation of an ester with another ester or a ketone in the presence of a strong base, resulting in the formation of a β-keto ester or a β-diketone.

General Synthetic Workflow

The synthesis typically begins with a pyrazine derivative containing a methyl group, which can be activated for reaction. This precursor is then reacted with a suitable oxalate ester in the presence of a base like sodium ethoxide.

Caption: Standard experimental workflow for the MTT cytotoxicity assay.

Conclusion and Future Perspectives

The convergence of the pyrazine scaffold and the β-keto ester functional group has yielded a class of molecules with significant and diverse biological activities. The evidence strongly supports their potential as leads for the development of new antimicrobial, anticancer, and anti-inflammatory agents. The structure-activity relationships explored in various studies demonstrate that chemical modifications to either the pyrazine ring or the ester side chain can profoundly impact potency and selectivity.

[1][8]Future research should focus on several key areas:

-

Mechanism of Action Studies: Deeper investigation into the specific molecular targets and pathways is necessary to optimize lead compounds and understand potential off-target effects.

-

In Vivo Efficacy: Promising in vitro candidates must be advanced to preclinical animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.

-

Combinatorial Chemistry: Expanding the chemical diversity through combinatorial synthesis could uncover novel derivatives with enhanced activity and improved drug-like properties.

The pyrazine-containing β-keto esters represent a fertile ground for discovery, offering a robust and adaptable framework for addressing pressing challenges in human health.

References

-

Alshahrani, M. M. (2025). Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024). Anti-Cancer Agents in Medicinal Chemistry, 25(3), 151-163. [Link]

-

Bentham Science Publishers. (2024, September 24). Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024). [Link]

-

Singh, K., et al. (2024). Harnessing the Pyrazine Moiety for Potent Anti-inflammatory Activity: A Comprehensive Review. ResearchGate. [Link]

-

Alshahrani, M. M. (n.d.). Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024). ingentaconnect.com. [Link]

-

Li, J., et al. (n.d.). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. preprints.org. [Link]

-

Gomha, S. M., et al. (2018). Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4-b]pyrazines. Molecules, 23(10), 2654. [Link]

-

Singh, K., et al. (2024). Harnessing the Pyrazine Moiety for Potent Anti-inflammatory Activity: A Comprehensive Review. Bentham Science. [Link]

-

International Educational Applied Scientific Research Journal. (2025). DEVELOPMENT OF PYRAZINE-CONTAINING HYBRIDS WITH ANTI-INFLAMMATORY POTENTIAL. IEASRJ. [Link]

-

Rana, S., et al. (2022). Structure-Activity Relationship and Antitumor Activity of 1,4-Pyrazine-Containing Inhibitors of Histone Acetyltransferases P300/CBP. ACS Omega, 7(18), 15995-16004. [Link]

-

MDPI. (2025). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. mdpi.com. [Link]

-

Patel, K. D., et al. (2012). Synthesis and Characterization of Pyrazine-2-Carbohydrazide Derivatives as Antimicrobial Agents. Journal of Young Pharmacists, 4(1), 17-23. [Link]

-

ResearchGate. (2025). Synthesis, Biological Evaluation New Esters from Pyrazine and Molecular Docking Studies. [Link]

-

Wei, W., et al. (2022). Synthesis, thermal property and antifungal evaluation of pyrazine esters. Journal of the Indian Chemical Society, 99(11), 100755. [Link]

-

RJPBCS. (n.d.). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. [https://www.rjpbcs.com/pdf/2017_8(2)/.p[7]df]([Link]7]df)

-

Patel, N. B., & Patel, N. N. (2003). Synthesis and Antimicrobial Activity of Pyrazine-2-Carboxylic Acid With Various Sulfonamide Derivatives. Oriental Journal of Chemistry, 19(2). [Link]

-

Hodoň, J., et al. (2020). Molecular Interactions of Pyrazine-Based Compounds to Proteins. Journal of Medicinal Chemistry, 63(17), 9034-9047. [Link]

-

Pîrnău, A., et al. (2023). New Coordination Compounds Based on a Pyrazine Derivative: Design, Characterization, and Biological Study. Molecules, 28(14), 5368. [Link]

-

Hodoň, J., et al. (2020). Molecular Interactions of Pyrazine-Based Compounds to Proteins. ACS Publications. [Link]

-

Kumar, A., et al. (2011). Synthesis and Preliminary Evaluation of Some Pyrazine Containing Thiazolines and Thiazolidinones as Antimicrobial Agents. Archiv der Pharmazie, 344(1), 40-49. [Link]

Sources

- 1. Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benthamdirect.com [benthamdirect.com]

- 3. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular Interactions of Pyrazine-Based Compounds to Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. ieasrj.com [ieasrj.com]

- 7. researchgate.net [researchgate.net]

- 8. Structure-Activity Relationship and Antitumor Activity of 1,4-Pyrazine-Containing Inhibitors of Histone Acetyltransferases P300/CBP - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Potential of Ethyl 3-(2-pyrazinyl)-3-oxopropanoate Derivatives: A Technical Guide to Target Identification and Validation

Foreword: The Pyrazine Scaffold - A Privileged Structure in Medicinal Chemistry

The pyrazine ring, a nitrogen-containing six-membered heterocycle, is a cornerstone in the architecture of numerous biologically active molecules.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions have established it as a "privileged structure" in drug discovery. Marketed drugs containing the pyrazine moiety underscore its therapeutic relevance across a spectrum of diseases, from cancer to infectious diseases. This guide focuses on a specific class of pyrazine-containing compounds, the Ethyl 3-(2-pyrazinyl)-3-oxopropanoate derivatives, and provides a comprehensive framework for elucidating their therapeutic targets. While direct biological data for this specific scaffold is nascent, a systematic analysis of its structural components, coupled with established methodologies in target identification, can illuminate a path toward novel therapeutic applications.

Deconstructing the Core: Structural Insights into this compound

A thorough understanding of the molecular architecture of this compound is paramount to hypothesizing its potential biological targets. The molecule can be dissected into two key pharmacophoric regions: the pyrazine ring and the β-keto ester moiety.

-

The Pyrazine Ring: This aromatic heterocycle is a well-known hydrogen bond acceptor and can participate in π-stacking interactions. In many kinase inhibitors, the pyrazine nitrogen atoms form crucial hydrogen bonds with the hinge region of the ATP-binding pocket.[1][3]

-

The β-Keto Ester Moiety: This functional group exhibits keto-enol tautomerism and possesses both hydrogen bond donor and acceptor capabilities. The carbonyl groups can act as ligands for metal ions in metalloenzymes, and the overall structure can serve as a scaffold for further chemical modifications to enhance target affinity and selectivity.[4][5]

Hypothesized Therapeutic Target Classes

Based on the structural features of the this compound scaffold and the known biological activities of related compounds, the following target classes are proposed as primary areas of investigation:

Protein Kinases: High-Priority Targets in Oncology and Inflammation

Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[2] Numerous pyrazine-based small molecules have been developed as potent and selective kinase inhibitors.[1][3]

Rationale for Prioritization: The pyrazine moiety in this compound derivatives can mimic the adenine region of ATP, enabling it to bind to the ATP-binding site of kinases. The nitrogen atoms of the pyrazine ring can form key hydrogen bond interactions with the kinase hinge region, a common feature of many ATP-competitive kinase inhibitors.[1]

Potential Kinase Targets:

-

Receptor Tyrosine Kinases (RTKs): e.g., EGFR, VEGFR, PDGFR. These are frequently overexpressed or mutated in various cancers.

-

Non-Receptor Tyrosine Kinases: e.g., Src family kinases, Abl kinase. These are involved in intracellular signaling pathways controlling cell growth, proliferation, and survival.

-

Serine/Threonine Kinases: e.g., PIM kinases, CDKs, MAP kinases. These regulate a wide array of cellular processes, including cell cycle progression and apoptosis.

Workflow for Kinase Target Identification and Validation:

Sources

- 1. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Item - Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019â2023) - Taylor & Francis Group - Figshare [tandf.figshare.com]

- 4. researchgate.net [researchgate.net]

- 5. Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity - PMC [pmc.ncbi.nlm.nih.gov]

The Pyrazine Core: A Technical Guide to Ethyl 3-(2-pyrazinyl)-3-oxopropanoate as a Strategic Building Block in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazine motif is a cornerstone in the architecture of numerous biologically active compounds, lending favorable pharmacokinetic and pharmacodynamic properties to a diverse array of therapeutic agents.[1][2][3][4] This technical guide delves into the strategic utility of a key pyrazine-containing building block, Ethyl 3-(2-pyrazinyl)-3-oxopropanoate. We will explore its synthetic accessibility, physicochemical characteristics, and its versatile reactivity profile that positions it as a valuable precursor for a range of heterocyclic scaffolds in modern drug discovery. This document will serve as a comprehensive resource for medicinal chemists, providing actionable insights and methodologies for leveraging this powerful synthetic tool.

Introduction: The Enduring Significance of the Pyrazine Nucleus in Drug Design

The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at the 1 and 4 positions, is a privileged scaffold in medicinal chemistry.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions, such as hydrogen bonding and π-stacking, make it an attractive component in the design of molecules that can effectively interact with biological targets.[3] Marketed drugs containing the pyrazine core span a wide range of therapeutic areas, including oncology, infectious diseases, and cardiovascular medicine, underscoring the broad applicability of this heterocyclic system.[1][4]

This compound, a molecule incorporating the pyrazine ring with a reactive β-ketoester functionality, represents a highly versatile and strategic starting material for the synthesis of more complex, biologically active molecules. The strategic placement of the pyrazine moiety and the reactive keto-ester group allows for a multitude of chemical transformations, providing access to a rich diversity of molecular architectures.

Physicochemical Properties and Synthesis

A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization in synthesis. While detailed experimental data for this compound is not extensively documented in publicly available literature, we can infer its key characteristics based on its structure and data from analogous compounds.

| Property | Value/Information | Source |

| Molecular Formula | C₉H₁₀N₂O₃ | Inferred from structure |

| Molecular Weight | 194.19 g/mol | Inferred from structure |

| Appearance | Likely a solid or oil | Inferred from similar structures |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. | Inferred from similar structures |

| Reactivity | The β-ketoester moiety is susceptible to a wide range of chemical transformations, including enolate formation, condensation reactions, and cyclization reactions. The pyrazine ring can undergo substitution reactions under specific conditions. | General chemical principles |

Synthetic Accessibility

Illustrative Synthetic Workflow:

Caption: Plausible synthetic route to this compound.

Experimental Protocol (Hypothetical, based on standard Claisen Condensation):

-

To a stirred solution of sodium ethoxide in anhydrous ethanol under an inert atmosphere, add 2-acetylpyrazine dropwise at room temperature.

-

Following the addition, add diethyl carbonate dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and quench with a dilute acid (e.g., acetic acid or HCl).

-

Remove the solvent under reduced pressure.

-

Extract the crude product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by column chromatography on silica gel to afford the desired product, this compound.

Applications in the Synthesis of Bioactive Heterocycles

The true value of this compound lies in its potential as a versatile precursor for a variety of heterocyclic systems with proven medicinal importance. The β-ketoester functionality is a linchpin for cyclization reactions, enabling the construction of fused and non-fused ring systems.

Synthesis of Pyrazole Derivatives

The reaction of β-ketoesters with hydrazines is a classical and highly efficient method for the synthesis of pyrazoles, a class of heterocycles with a broad spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer properties.

Reaction Workflow for Pyrazole Synthesis:

Caption: General scheme for the synthesis of pyrazole derivatives.

This reaction allows for the introduction of diversity at the N1 position of the pyrazole ring by varying the substituted hydrazine, enabling the exploration of structure-activity relationships (SAR).

Precursor to Fused Heterocyclic Systems: Pyrazolopyrazines

This compound is an ideal starting material for the synthesis of fused heterocyclic systems, such as pyrazolopyrazines. These scaffolds are of significant interest in medicinal chemistry, particularly in the development of kinase inhibitors.[5][6]

Proposed Synthetic Pathway to Pyrazolopyrazines:

The synthesis would likely proceed through an initial condensation with a suitable hydrazine to form a pyrazole intermediate, followed by an intramolecular cyclization to construct the fused pyrazolopyrazine core.

Detailed Step-by-Step Methodology (Hypothetical):

-

Step 1: Pyrazole Formation: React this compound with hydrazine hydrate in a suitable solvent like ethanol under reflux to yield the corresponding pyrazol-5-one derivative.

-

Step 2: Activation and Cyclization: The pyrazol-5-one can then be subjected to conditions that promote intramolecular cyclization. This might involve activation of the pyrazine ring or the pyrazole ring to facilitate the ring-closing reaction. The specific conditions would depend on the desired substitution pattern of the final pyrazolopyrazine.

Building Block for Kinase Inhibitors

The pyrazine moiety is a common feature in many approved and investigational kinase inhibitors.[5][6] The structural rigidity and hydrogen bonding capabilities of the pyrazine ring contribute to high-affinity binding to the ATP-binding site of kinases. This compound provides a valuable entry point for the synthesis of novel kinase inhibitor scaffolds. By utilizing the reactivity of the β-ketoester, medicinal chemists can construct elaborate molecules designed to target specific kinases implicated in diseases such as cancer and inflammatory disorders.[7][8][9]

Logical Relationship Diagram for Kinase Inhibitor Synthesis:

Caption: Strategic pathway from the building block to kinase inhibitor candidates.

Potential in Antiviral Drug Discovery

Pyrazine derivatives have also demonstrated promising antiviral activity against a range of viruses.[10][11] The ability of the pyrazine nitrogen atoms to act as hydrogen bond acceptors is a key feature in their interaction with viral proteins. This compound can be used to generate libraries of novel pyrazine-containing compounds for screening against viral targets. For instance, condensation with various amines or other nucleophiles can lead to a diverse set of derivatives for biological evaluation.

Conclusion and Future Perspectives

This compound is a strategically important building block in medicinal chemistry that offers a gateway to a wide variety of biologically relevant heterocyclic compounds. Its synthetic accessibility and the versatile reactivity of its β-ketoester functionality make it an invaluable tool for drug discovery programs targeting a range of diseases. While specific, detailed applications of this particular molecule are not extensively reported in the readily available literature, its potential, based on the known chemistry of pyrazines and β-ketoesters, is undeniable.

Future research in this area should focus on the development and optimization of a robust and scalable synthesis of this compound. Furthermore, the exploration of its reactivity with a broader range of reaction partners will undoubtedly lead to the discovery of novel heterocyclic scaffolds with unique pharmacological profiles. As the demand for new and effective therapeutic agents continues to grow, the strategic application of versatile building blocks like this compound will be crucial in advancing the frontiers of medicinal chemistry.

References

-

PubChem. Ethyl 2-oxo-3-(2-pyrazinyl)propanoate. National Center for Biotechnology Information. Available from: [Link]

-

Zhang, Y., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(19), 6891. Available from: [Link]

-

Zhang, Y., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(19), 6891. Available from: [Link]

-

Behalo, M. S., & Aly, A. A. (2011). Synthesis of nitrogen heterocycles from ethyl 3-(6-dibenzothiophen-2-yl-pyridazin-3-ylamino)-3-oxopropanoate. European Journal of Chemistry, 2(3), 295-299. Available from: [Link]

-

Choudhary, D., et al. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Polycyclic Aromatic Compounds, 42(5), 2345-2377. Available from: [Link]

-

Behalo, M. S., & Aly, A. A. (2011). Synthesis of nitrogen heterocycles from ethyl 3-(6-dibenzothiophen-2-yl-pyridazin-3-ylamino)-3-oxopropanoate. ResearchGate. Available from: [Link]

-

Kolář, M., et al. (2020). Molecular Interactions of Pyrazine-Based Compounds to Proteins. International Journal of Molecular Sciences, 21(18), 6644. Available from: [Link]

-

Miniyar, P. N., et al. (2013). List of marketed drugs having pyrazine nucleus along with its biological activity. Journal of Chemical and Pharmaceutical Research, 5(12), 859-864. Available from: [Link]

-

de la Torre, B. G., & Albericio, F. (2023). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. Molecules, 28(15), 5869. Available from: [Link]

-

Al-Azmi, A., & John, E. (2022). Construction of 5-(Alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles via the One-Pot Reaction of Alkyl Isocyanides with Aryl/Alkyl Carbonyl Chlorides and Diaminomaleonitrile: Fluorescence and Antimicrobial Activity Evaluation. Molecules, 27(22), 7935. Available from: [Link]

- Google Patents. (2013). CN103058920A - Preparation method of 3-(2-pyridineamino)ethyl propionate.

-

PubChem. Ethyl 3-(1-methyl-1h-pyrazol-3-yl)-3-oxopropanoate. National Center for Biotechnology Information. Available from: [Link]

-

Kucerova-Chlupacova, M., et al. (2018). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. Molecules, 23(11), 2993. Available from: [Link]

-

Maleki, A., et al. (2023). A green protocol ball milling synthesis of dihydropyrano[2,3-c]pyrazole using nano-silica/aminoethylpiperazine as a metal-free catalyst. Journal of the Iranian Chemical Society, 20(1), 1-13. Available from: [Link]

-

Al-Ostoot, F. H., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Expert Opinion on Therapeutic Patents, 34(9), 673-693. Available from: [Link]

-

Reddy, C. R., et al. (2022). New Pyrazine Conjugates: Synthesis, Computational Studies, and Antiviral Properties against SARS‐CoV‐2. Chemistry & Biodiversity, 19(1), e202100658. Available from: [Link]

-

Jumina, J., et al. (2021). Synthesis, Characterization, Tyrosine Kinase Inhibitory Studies and Molecular Docking Analysis of Pyrazine-2-carboxamide Derivatives. Advanced Journal of Chemistry, Section A, 4(3), 224-234. Available from: [Link]

-

Al-Majid, A. M., et al. (2023). N-Heterocycles as Promising Antiviral Agents: A Comprehensive Overview. Molecules, 28(14), 5437. Available from: [Link]

-

Wang, C., & Berger, B. T. (2022). Special Issue: Protein Kinase Inhibitors: Synthesis and Applications. Molecules. Available from: [Link]

-

PubChem. Ethyl 3-(2-fluorophenyl)-3-oxopropanoate. National Center for Biotechnology Information. Available from: [Link]

-

Al-Ostoot, F. H., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Expert Opinion on Therapeutic Patents, 34(9), 673-693. Available from: [Link]

-

Kumar, A., et al. (2021). Mitogen-Activating Protein Kinases (MAPK) Inhibitors for Cancer Treatment. International Journal of Medical Pharmaceutical and Health Sciences, 14(1), 1-10. Available from: [Link]

-

PubChem. Ethyl 3-(pyrazine-2-carbonylamino)propanoate. National Center for Biotechnology Information. Available from: [Link]

-

Arakawa, K., et al. (2021). Chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine by L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase. Scientific Reports, 11(1), 14619. Available from: [Link]

-

PubChem. Ethyl 3-[2-[2-(dipropylamino)ethyl]-6-nitrophenyl]-2-oxopropanoate. National Center for Biotechnology Information. Available from: [Link]

Sources

- 1. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Molecular Interactions of Pyrazine-Based Compounds to Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ajchem-a.com [ajchem-a.com]

- 8. mdpi.com [mdpi.com]

- 9. ijmphs.com [ijmphs.com]

- 10. New Pyrazine Conjugates: Synthesis, Computational Studies, and Antiviral Properties against SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. N-Heterocycles as Promising Antiviral Agents: A Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to Pyrazine Derivatives in Drug Discovery

Abstract

The pyrazine scaffold, a six-membered aromatic heterocycle with nitrogen atoms at the 1 and 4 positions, is a cornerstone in modern medicinal chemistry. Its unique electronic properties and capacity for hydrogen bonding make it a privileged structure in the design of novel therapeutics.[1] This guide provides an in-depth exploration of pyrazine derivatives, from their fundamental chemical characteristics to their diverse applications in treating a wide range of diseases. We will delve into the mechanisms of action of key pyrazine-containing drugs, detail synthetic strategies and bioassays, and provide a forward-looking perspective on the future of this versatile molecular framework in drug discovery.

Introduction: The Significance of the Pyrazine Moiety

The pyrazine ring's importance in drug discovery stems from its distinct physicochemical properties. As a six-membered aromatic structure with two nitrogen atoms in a 1,4 orientation, it is a weaker base compared to pyridine and pyrimidine.[2] This electronic feature, along with its ability to act as both a hydrogen bond donor and acceptor, allows for fine-tuning of a molecule's interaction with biological targets.[2][3] Pyrazine derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antibacterial, antiviral, anti-inflammatory, and antioxidant effects.[2][4][5]

The versatility of the pyrazine scaffold is evident in the number of FDA-approved drugs that incorporate this ring system. These drugs span a wide array of therapeutic areas, underscoring the adaptability of the pyrazine core in designing molecules with specific pharmacological profiles.[1][6]

Therapeutic Applications & Mechanisms of Action

Pyrazine derivatives have been successfully developed into drugs for a variety of diseases. Below, we explore some key examples and their mechanisms of action.

Antitubercular Agents: The Case of Pyrazinamide

Pyrazinamide (PZA) is a cornerstone of first-line tuberculosis treatment, valued for its ability to shorten the duration of therapy.[7][8] It is a prodrug that is converted to its active form, pyrazinoic acid (POA), by the mycobacterial enzyme pyrazinamidase.[8][9] POA is particularly effective against non-replicating or "persister" bacilli residing in the acidic environment of granulomas.[7][10]

The precise mechanism of action of POA is multifaceted. One leading hypothesis is that it disrupts membrane potential and energy production in Mycobacterium tuberculosis.[9][10] Another proposed mechanism involves the inhibition of fatty acid synthase I (FAS I), an enzyme crucial for the synthesis of the mycobacterial cell wall.[9][11] More recent evidence also points to the inhibition of trans-translation, a rescue system for stalled ribosomes, and the disruption of coenzyme A biosynthesis.[7][10]

Antiviral Drugs: The Broad-Spectrum Activity of Favipiravir

Favipiravir is a broad-spectrum antiviral agent effective against a range of RNA viruses, including influenza and, more recently, SARS-CoV-2.[12][13] It functions as a prodrug, being converted intracellularly to its active form, favipiravir ribofuranosyl-5'-triphosphate (favipiravir-RTP).[13][14]

Favipiravir-RTP acts as a nucleoside analog, targeting the viral RNA-dependent RNA polymerase (RdRp).[12][14] Its mechanism is primarily through lethal mutagenesis, where it is incorporated into the growing viral RNA strand, inducing a high rate of mutations that ultimately lead to non-viable virions.[13][15] It can also act as a chain terminator under certain conditions, halting viral RNA synthesis.[15][16]

Anticancer Therapeutics: Targeting Kinases and Other Pathways

The pyrazine scaffold is prevalent in a number of anticancer drugs, particularly kinase inhibitors.[17][18] Kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[19] Pyrazine-based kinase inhibitors often act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing its activity.[17]

Table 1: Examples of Pyrazine-Containing Drugs and Their Therapeutic Targets

| Drug Name | Therapeutic Area | Primary Target(s) | Mechanism of Action |

| Pyrazinamide | Tuberculosis | Mycobacterium tuberculosis | Prodrug converted to pyrazinoic acid, disrupts membrane potential and other cellular processes.[9][10] |

| Favipiravir | Viral Infections | RNA-dependent RNA polymerase (RdRp) | Induces lethal mutagenesis in viral RNA.[13][15] |

| Gefitinib | Cancer (NSCLC) | Epidermal Growth Factor Receptor (EGFR) kinase | ATP-competitive inhibitor of EGFR tyrosine kinase. |

| Acalabrutinib | Cancer (B-cell malignancies) | Bruton's Tyrosine Kinase (BTK) | Covalent inhibitor of BTK.[17] |

| Darovasertib | Cancer (Uveal Melanoma) | Protein Kinase C (PKC) | Inhibitor of PKC.[17] |

Drug Design and Synthesis Strategies

The development of novel pyrazine derivatives relies on a deep understanding of structure-activity relationships (SAR) and efficient synthetic methodologies.

Structure-Activity Relationship (SAR) Studies

SAR studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of drug candidates. For pyrazine derivatives, this often involves modifying the substituents on the pyrazine ring to enhance interactions with the target protein. For example, in the development of kinase inhibitors, modifications are made to improve binding to the ATP pocket and to achieve selectivity over other kinases.[20][21] Similarly, SAR studies on antitubercular pyrazine derivatives have focused on creating analogs with improved activity against drug-resistant strains of M. tuberculosis.[22][23][24]

Synthetic Methodologies

A variety of synthetic routes are available for the preparation of substituted pyrazines. The choice of method often depends on the desired substitution pattern and the scale of the synthesis.

Common Synthetic Approaches:

-

Condensation Reactions: Classical methods often involve the condensation of 1,2-diamines with 1,2-dicarbonyl compounds, followed by oxidation.[25] The Gutknecht synthesis, for instance, involves the self-condensation of α-amino ketones.[26]

-

From Substituted Precursors: A common and versatile approach is to start with a pre-formed pyrazine ring, such as 2,5-dichloropyrazine, and introduce substituents through nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura or Buchwald-Hartwig amination.[1]

-

Novel Cyclization Strategies: More recent methods focus on novel cyclization strategies to construct the pyrazine core with high regioselectivity.[25][27]

Experimental Protocols

The following sections provide representative protocols for the synthesis and biological evaluation of pyrazine derivatives.

General Protocol for Suzuki-Miyaura Cross-Coupling of 2,5-Dichloropyrazine

This protocol describes a common method for introducing aryl or heteroaryl substituents onto the pyrazine ring.

Materials:

-

2,5-Dichloropyrazine

-

Arylboronic acid (1.1 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)

-

Base (e.g., K₂CO₃, 2.0 equivalents)

-

Solvent (e.g., dioxane/water mixture)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a reaction vessel, add 2,5-dichloropyrazine, the arylboronic acid, and the base.

-

Purge the vessel with an inert gas.

-

Add the solvent and the palladium catalyst.

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).

-

Cool the reaction to room temperature and perform an aqueous workup.

-

Purify the product by column chromatography.[1]

Protocol for In Vitro Anticancer Activity Screening (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cell viability and proliferation.

Materials:

-

Cancer cell line of interest (e.g., MCF-7, HCT116)

-

Cell culture medium and supplements

-

Pyrazine derivative test compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO)

-

96-well plates

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the pyrazine derivative compounds and a vehicle control.

-

Incubate for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (typically 570 nm) using a plate reader.

-

Calculate the cell viability as a percentage of the control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[28][29]

Visualizations

Signaling Pathway: Mechanism of Action of Favipiravir

Caption: Mechanism of action of the antiviral drug Favipiravir.

Experimental Workflow: Synthesis of Substituted Pyrazines

Caption: Workflow for Suzuki-Miyaura cross-coupling of 2,5-dichloropyrazine.

Future Perspectives

The field of pyrazine derivatives in drug discovery continues to evolve. Current research is focused on several key areas:

-

Development of novel anticancer agents: Targeting new pathways and overcoming drug resistance are major goals.[30]

-